![molecular formula C22H28FN3O3 B1675904 Mafoprazine CAS No. 80428-29-1](/img/structure/B1675904.png)
Mafoprazine
Overview
Description
Mafoprazine is an antipsychotic of the phenylpiperazine class which is used in veterinary medicine . It is a new drug for the prevention of aggressive behavior .
Synthesis Analysis
This compound is a phenylpiperazine derivative . The rank order of affinity of this compound for neuronal receptors was D2 greater than or equal to alpha 1 greater than S2 greater than alpha 2 much greater than D1 greater than beta greater than mACh .Molecular Structure Analysis
The molecular formula of this compound is C22H28FN3O3 . The molecular weight is 401.47 g/mol . The IUPAC name is N - [4- [3- [4- (2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide .Chemical Reactions Analysis
This compound significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens, although to lesser extents as compared with azaperone and chlorpromazine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 497.6 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 8 . Its exact mass and monoisotopic mass are 497.19958508 g/mol . The topological polar surface area is 117 Ų .Scientific Research Applications
Behavioral Pharmacology
Mafoprazine, a phenylpiperazine derivative, has been studied for its potential in the prevention of aggressive behavior. Behavioral pharmacological studies have compared it with azaperone, revealing effects such as decreased spontaneous motor activity, inhibition of aggressive behavior, and tranquilizing effects on animals. Its psychotropic effect is similar to azaperone but with a weaker action on the extrapyramidal system, suggesting its use as an aggression-inhibiting drug (Yamamura, Nakagawa, Kinoshita, Ochiai, & Ishida, 1988).
Neurochemical Study
This compound's mechanism of action was explored through neurochemical studies in rats. It showed high affinity for neuronal receptors, particularly D2 and alpha 1 receptors, suggesting its antipsychotic action primarily through D2 receptor blocking activity and alpha-adrenergic activity. This indicates its potential use in psychiatric treatments (Fukuchi, Kawashima, Matsuoka, & Ishida, 1988).
Effects on the Dopaminergic System
Another study focused on the effects of this compound on the central dopaminergic system. It was found to reduce various drug-induced behaviors and showed a selective postsynaptic dopamine D2-receptor blocking action, suggesting its use in managing conditions like schizophrenia (Yamamura, Nakagawa, Maeda, Kinoshita, & Ishida, 1989).
Mechanism of Action
Target of Action
Mafoprazine, a phenylpiperazine derivative, primarily targets neuronal receptors. The rank order of affinity of this compound for these receptors is D2 ≥ α1 > S2 > α2 >> D1 > β > mACh . The D2 receptor selectivity of this compound is higher than that of chlorpromazine, azaperone, and haloperidol .
Mode of Action
This compound interacts with its targets, primarily the D2 receptors, by blocking their activity . It also exhibits α-adrenergic activity, which includes α1 receptor blocking activity and α2 receptor stimulating activity .
Biochemical Pathways
This compound’s interaction with D2 receptors inhibits dopamine-stimulated adenylate cyclase . This interaction significantly increases dopamine metabolites in the corpus striatum and nucleus accumbens .
Pharmacokinetics
The compound’s affinity for d2 receptors and its impact on dopamine metabolites suggest that it may have significant bioavailability in the brain .
Result of Action
The blocking of D2 receptors and the stimulation of α2 receptors by this compound result in increased dopamine metabolites in the corpus striatum and nucleus accumbens . These molecular and cellular effects likely contribute to this compound’s antipsychotic action .
Action Environment
It’s worth noting that the compound’s effects on dopamine metabolites and its interaction with various receptors suggest that its action could potentially be influenced by factors such as the individual’s neurochemical environment and the presence of other drugs .
Future Directions
properties
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCQBYGUQPMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230310 | |
Record name | Mafoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80428-29-1 | |
Record name | Mafoprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mafoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAFOPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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